molecular formula C6H10FN B1472470 7-Fluoro-5-azaspiro[2.4]heptane CAS No. 1211539-95-5

7-Fluoro-5-azaspiro[2.4]heptane

Cat. No.: B1472470
CAS No.: 1211539-95-5
M. Wt: 115.15 g/mol
InChI Key: XEIDPQMPQCWEAG-UHFFFAOYSA-N
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Description

7-Fluoro-5-azaspiro[2.4]heptane hydrochloride is a chemical compound with the CAS Number: 2227205-26-5 . It has a molecular weight of 151.61 and is a solid at room temperature . The compound is typically stored at 0-8 °C .


Synthesis Analysis

The synthesis of this compound involves several steps. A method for synthesizing (7S) -5-azaspiro [2.4] heptane-7-yl tert-butyl carbamate has been described in a patent .


Molecular Structure Analysis

The molecular formula of this compound hydrochloride is C6H11ClFN . The InChI key and other structural details can be found in various databases .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve multiple steps. For example, the synthesis of (7S) -5-azaspiro [2.4] heptane-7-yl tert-butyl carbamate involves a Curtius rearrangement reaction and a Hofmann degradation reaction .


Physical and Chemical Properties Analysis

This compound hydrochloride is a white to off-white solid . It has a molecular weight of 151.61 and is stored at 0-8 °C .

Scientific Research Applications

Antibacterial Activity

7-Fluoro-5-azaspiro[2.4]heptane derivatives have been extensively studied for their potent antibacterial properties. Research by Kimura et al. (1994) and Odagiri et al. (2013) demonstrated that certain derivatives exhibit significant efficacy against both Gram-positive and Gram-negative bacteria. These compounds have shown promising results in treating respiratory tract infections and combating multidrug-resistant strains of bacteria (Kimura et al., 1994); (Odagiri et al., 2013).

Chemical Synthesis and Modifications

The compound and its analogs have been a focal point in chemical synthesis, especially for developing novel fluoroquinolones and other heterocyclic compounds. Studies by Molchanov et al. (2002), Degorce et al. (2019), and Guerot et al. (2011) explored various synthetic methods and chemical modifications of the azaspiro[2.4]heptane structure to enhance its efficacy and versatility in drug development (Molchanov et al., 2002); (Degorce et al., 2019); (Guerot et al., 2011).

Pharmacokinetics and Bioavailability

The pharmacokinetics and bioavailability of this compound derivatives have been studied to understand their absorption, distribution, metabolism, and excretion in the body. Research by Nakashima et al. (1995) provided insights into the tolerability and pharmacokinetic profiles of these compounds, which are crucial for their development as therapeutic agents (Nakashima et al., 1995).

Potential in Drug Discovery

The structure of this compound and its analogs makes them interesting candidates for drug discovery, as explored in the research by Wipf et al. (2004) and Radchenko et al. (2016). These studies highlight the compound's potential in the development of new medicinal drugs, especially due to its unique structural properties and versatility in synthesis (Wipf et al., 2004); (Radchenko et al., 2016).

Safety and Hazards

The safety information for 7-Fluoro-5-azaspiro[2.4]heptane hydrochloride indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray .

Properties

IUPAC Name

7-fluoro-5-azaspiro[2.4]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10FN/c7-5-3-8-4-6(5)1-2-6/h5,8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEIDPQMPQCWEAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CNCC2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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